REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH:10]2[CH:5]([CH:6]([OH:11])[CH2:7][CH2:8][CH2:9]2)[C:4]([CH3:13])([CH3:12])[CH:3]1[CH3:14].[CH2:16]([O:18][CH2:19]OCC)[CH3:17]>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:15])[CH:10]2[CH:5]([CH:6]([O:11][CH2:19][O:18][CH2:16][CH3:17])[CH2:7][CH2:8][CH2:9]2)[C:4]([CH3:13])([CH3:12])[CH:3]1[CH3:14]
|
Name
|
1,1,2,3,3-pentamethyl-hexahydro-4-indanol
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
CC1(C(C(C2C(CCCC12)O)(C)C)C)C
|
Name
|
|
Quantity
|
258 g
|
Type
|
reactant
|
Smiles
|
C(C)OCOCC
|
Name
|
|
Quantity
|
0.25 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
methanol and lite organics were collected in a Dean Stark trap (190 g recovered)
|
Type
|
CUSTOM
|
Details
|
the reaction for 2 hrs the reaction
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Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
acid catalyst was quenched with 100 g of 10% aqueous sodium carbonate
|
Type
|
CUSTOM
|
Details
|
The mass was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
water washed
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DISTILLATION
|
Details
|
purified by fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C(C2C(CCCC12)OCOCC)(C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |